Inhibitory Potency: 6-Amidino-2-naphthol is >10,000-Fold Weaker than Nafamostat Against Matriptase and Tryptase
In a comparative enzyme inhibition study against purified human matriptase and β-tryptase, the IC₅₀ of 6-amidino-2-naphthol (the leaving group of nafamostat) was found to be >10⁴-fold higher than that of intact nafamostat [1]. This demonstrates that the free compound is not a potent inhibitor and confirms that nafamostat's mechanism is suicide inhibition, not product inhibition [1].
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | >10⁴-fold higher IC₅₀ relative to nafamostat |
| Comparator Or Baseline | Nafamostat (FUT-175) |
| Quantified Difference | IC₅₀ ratio (6-amidino-2-naphthol / nafamostat) > 10,000 |
| Conditions | Purified human matriptase and β-tryptase, in vitro enzymatic assay |
Why This Matters
This 4-log differential in potency defines the functional identity of the compound: it is an analytical tool for monitoring nafamostat hydrolysis, not a high-potency inhibitor substitute.
- [1] Nimishakavi, S., Raymond, W. W., Gruenert, D. C., & Caughey, G. H. (2015). Divergent Inhibitor Susceptibility among Airway Lumen-Accessible Tryptic Proteases. PLoS ONE, 10(10), e0141169. View Source
